2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid
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Overview
Description
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid is a complex organic compound with a molecular formula of C19H23N3O3. This compound is known for its unique structure, which includes a phenol group substituted with dimethoxy groups and a piperazine-piperidine moiety. It is often used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives .
Scientific Research Applications
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline: Similar in structure but with a quinazoline core instead of a phenol group.
2-((4-Phenylpiperazin-1-yl)methyl)-1H-benz[d]imidazole: Contains a benzimidazole core, differing in its overall structure and potential biological activities.
Uniqueness
2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups and its potential as an acetylcholinesterase inhibitor. This makes it a valuable compound for research in neurodegenerative diseases and other therapeutic areas .
Properties
Molecular Formula |
C26H35N3O7 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid |
InChI |
InChI=1S/C24H33N3O3.C2H2O4/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20;3-1(4)2(5)6/h3-7,16-17,21,28H,8-15,18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
NRCZZZSSWOQDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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